molecular formula C13H17N3OS B2383443 1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)propan-1-amine CAS No. 1041585-79-8

1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)propan-1-amine

Cat. No.: B2383443
CAS No.: 1041585-79-8
M. Wt: 263.36
InChI Key: PWPRWAGACMDCOF-UHFFFAOYSA-N
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Description

1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)propan-1-amine is a small organic molecule characterized by a 1,2,4-oxadiazole core substituted with a benzyl group at position 3 and a propan-1-amine chain bearing a methylsulfanyl (SCH₃) group at position 2. The oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capabilities, while the benzyl and methylsulfanyl moieties modulate lipophilicity and electronic properties.

Properties

IUPAC Name

1-(3-benzyl-1,2,4-oxadiazol-5-yl)-3-methylsulfanylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-18-8-7-11(14)13-15-12(16-17-13)9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPRWAGACMDCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC(=NO1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)propan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC13H16N4OS
Molecular Weight280.36 g/mol
SMILESCc1noc(=N)c1C(CS)CCN

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole moiety is known for its ability to modulate enzyme activities and receptor interactions.

  • G Protein-Coupled Receptors (GPCRs) : Research indicates that compounds with oxadiazole structures can influence GPCR signaling pathways. These receptors play critical roles in numerous physiological processes and are common targets for drug development .
  • Enzyme Inhibition : The methylsulfanyl group may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties against a range of bacteria and fungi.
  • Anti-inflammatory Effects : The compound has been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of oxadiazole derivatives indicated that compounds similar to this compound displayed potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
  • Anti-inflammatory Mechanisms : In vitro assays demonstrated that the compound reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS), suggesting a mechanism for its anti-inflammatory action .

Research Findings

Recent studies have explored the synthesis and biological evaluation of various derivatives based on the oxadiazole scaffold. Key findings include:

StudyFindings
Blackburn et al. (2014) Investigated the synthesis of oxadiazole derivatives and their biological activities, highlighting their potential as therapeutic agents.
PMC3315628 Discussed the role of GPCRs in mediating the effects of oxadiazole compounds on cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in substituents on the oxadiazole ring and the propanamine chain. Below is a comparative analysis based on substituent effects and inferred physicochemical properties:

Table 1: Structural and Physicochemical Comparison

Compound Name (Substituent Variations) Substituent on Oxadiazole (Position 3) Propanamine Chain Modification Molecular Formula Molecular Weight Key Inferred Properties
1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)propan-1-amine Benzyl (C₆H₅CH₂) SCH₃ at position 3 C₁₃H₁₇N₃OS 279.36 g/mol Moderate lipophilicity (benzyl), potential for π-π interactions, sulfur enhances metabolic stability .
1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)propan-1-amine () tert-Butyl (C(CH₃)₃) SCH₃ at position 3 C₁₀H₁₉N₃OS 241.34 g/mol Increased steric bulk (tert-butyl), higher lipophilicity, reduced solubility .
1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine () 2-Chlorophenyl (Cl-C₆H₄) SCH₃ at position 3 C₁₂H₁₄ClN₃OS 295.78 g/mol Halogenation increases electronegativity, potential for halogen bonding; moderate lipophilicity .
1-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine () 4-Methoxyphenyl (CH₃O-C₆H₄) SCH₃ at position 3 C₁₃H₁₇N₃O₂S 279.36 g/mol Methoxy group improves solubility via polarity; electron-donating effects may alter reactivity .
3-(Methylsulfanyl)-1-[3-(pyridin-2-ylmethyl)-1,2,4-oxadiazol-5-yl]propan-1-amine () Pyridin-2-ylmethyl (C₅H₄N-CH₂) SCH₃ at position 3 C₁₂H₁₆N₄OS 280.35 g/mol Pyridine introduces basicity, enhancing solubility in acidic conditions; potential for hydrogen bonding .
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride () Phenyl (C₆H₅) No SCH₃; amine as hydrochloride C₁₀H₁₁N₃O·HCl 225.67 g/mol (free base) Reduced lipophilicity (no SCH₃); hydrochloride salt improves aqueous solubility .

Key Structural Insights

Substituent Bulk and Lipophilicity :

  • The benzyl and tert-butyl analogs () exhibit higher lipophilicity compared to methoxy or pyridinyl derivatives. This may enhance blood-brain barrier penetration but reduce water solubility.
  • The 2-chlorophenyl variant () balances lipophilicity with polarity due to the chlorine atom.

Halogens (e.g., chlorine in ) introduce electronegativity, favoring interactions with hydrophobic pockets or halogen-bonding motifs.

Solubility and Bioavailability: Pyridinylmethyl () and hydrochloride salt () derivatives likely exhibit improved solubility, critical for oral bioavailability. Methylsulfanyl (SCH₃) in the parent compound may slow oxidative metabolism, extending half-life compared to non-sulfur analogs .

Research Implications

While direct biological data are absent, structural trends suggest:

  • CNS Applications : Benzyl and tert-butyl analogs (lipophilic) may target CNS receptors.
  • Antimicrobial Targets : Pyridinyl and halogenated derivatives (polar yet bioactive) could inhibit enzymes via hydrogen/halogen bonding.
  • Prodrug Potential: Hydrochloride salts () or methoxy groups () may serve as prodrug moieties.

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